molecular formula C19H17ClN2O3 B2809734 2-(4-chlorophenoxy)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide CAS No. 898418-57-0

2-(4-chlorophenoxy)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide

Cat. No.: B2809734
CAS No.: 898418-57-0
M. Wt: 356.81
InChI Key: CJIKOYFRGSKDOG-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex structure that includes a chlorophenoxy group and a tetrahydroquinoline moiety, making it a subject of interest for researchers exploring new therapeutic agents and functional materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide typically involves multiple steps:

  • Formation of the Chlorophenoxy Intermediate

      Starting Materials: 4-chlorophenol and chloroacetic acid.

      Reaction: The reaction between 4-chlorophenol and chloroacetic acid in the presence of a base (e.g., sodium hydroxide) to form 4-chlorophenoxyacetic acid.

      Conditions: Reflux in an aqueous medium.

  • Synthesis of the Tetrahydroquinoline Core

      Starting Materials: Aniline derivatives and cyclohexanone.

      Reaction: Cyclization reaction to form the tetrahydroquinoline core.

      Conditions: Acidic or basic conditions, often using catalysts like Lewis acids.

  • Coupling Reaction

      Starting Materials: 4-chlorophenoxyacetic acid and the tetrahydroquinoline derivative.

      Reaction: Coupling reaction using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

      Conditions: Typically carried out in an organic solvent like dichloromethane or DMF (dimethylformamide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include:

    Continuous Flow Synthesis: To improve reaction efficiency and scalability.

    Automated Reaction Monitoring: Using in-line analytical techniques to ensure consistent product quality.

    Purification: Techniques such as crystallization, distillation, or chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.

      Conditions: Typically carried out in acidic or basic media.

      Products: Oxidized derivatives of the compound, potentially altering the functional groups on the tetrahydroquinoline or chlorophenoxy moieties.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

      Conditions: Usually performed in anhydrous solvents like ether or THF (tetrahydrofuran).

      Products: Reduced forms of the compound, possibly affecting the carbonyl group in the tetrahydroquinoline ring.

  • Substitution

      Reagents: Nucleophiles like amines or thiols.

      Conditions: Often carried out in polar aprotic solvents like DMF or DMSO (dimethyl sulfoxide).

      Products: Substituted derivatives where the chlorophenoxy group or other reactive sites are modified.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry, potentially forming complexes with transition metals that act as catalysts in various organic reactions.

    Material Science: Its unique structure may be explored for the development of new materials with specific electronic or photonic properties.

Biology and Medicine

    Pharmacology: Potential applications as a therapeutic agent due to its structural similarity to known bioactive molecules. It may exhibit activity against certain biological targets, such as enzymes or receptors.

    Biological Studies: Used in studies to understand its interaction with biological macromolecules, such as proteins or nucleic acids.

Industry

    Agriculture: Possible use as a plant growth regulator or pesticide, given its structural features that may interact with plant hormones or pests.

    Chemical Manufacturing: Intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism by which 2-(4-chlorophenoxy)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide exerts its effects would depend on its specific application:

    Molecular Targets: It may interact with specific enzymes, receptors, or other proteins, altering their activity. For example, it could inhibit an enzyme by binding to its active site or modulate a receptor’s function by acting as an agonist or antagonist.

  • **Pathways Involved

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3/c20-14-2-4-16(5-3-14)25-11-17(23)21-15-9-12-1-6-18(24)22-8-7-13(10-15)19(12)22/h2-5,9-10H,1,6-8,11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJIKOYFRGSKDOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)NC(=O)COC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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